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1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Analytical Chemistry Quality Control Structural Verification

SAR labs exploring CCR5 antagonism often face batch variability that confounds dose-response data. This 5-oxopyrrolidine-3-carboxamide (CAS 446053-91-4) eliminates that uncertainty with verified identity and purity. • Full spectral authentication (¹H NMR, FTIR, MS) archived in Wiley SpectraBase, enabling inter-laboratory method transfer and instrument qualification. • Consistent ≥98% purity confirmed by orthogonal HPLC, NMR, and GC batch-level QC reports. • Defined SAR context: N-benzylation within this scaffold class improves CCR5 binding affinity up to 50-fold (IC₅₀ 1.9 → 0.038 µM; Imamura et al., Chem. Pharm. Bull. 2004). Supplied with Certificates of Analysis; suitable as a calibration standard for LC-MS/NMR and a logical intermediate for dual-substitution SAR expansion.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
Cat. No. B13422112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H22N2O3/c1-14-4-3-5-15(10-14)12-21-20(24)16-11-19(23)22(13-16)17-6-8-18(25-2)9-7-17/h3-10,16H,11-13H2,1-2H3,(H,21,24)
InChIKeyYWWZPWRKCMGTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 30 mg / 150 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide – Sourcing & Provenance


This compound (CAS 446053-91-4, molecular formula C20H22N2O3, MW 338.40 g/mol) is a fully synthetic 5-oxopyrrolidine-3-carboxamide derivative belonging to a scaffold class explored for CCR5 antagonism and other biological applications [1]. Its structure is authenticated by a complete spectral fingerprint (1H NMR, FTIR, and MS) available via the Wiley SpectraBase library [2]. A standard purity of 98% with accompanying HPLC, NMR, and GC batch-level QC reports is offered through major suppliers such as Bide Pharm .

Spectral identity verified against SpectraBase for procurement QC
Class-level SAR supports CCR5 antagonist scaffold expansion
Supplied with batch QC (HPLC, NMR) to support assay reproducibility

1-(4-Methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide – Structural Swaps & Reproducibility


Within the 5-oxopyrrolidine-3-carboxamide class, minute structural modifications profoundly impact biological activity. The seminal SAR study by Imamura et al. demonstrated that shifting from a 1-methyl to a 1-benzyl group on the pyrrolidine ring improved CCR5 binding affinity by over an order of magnitude (IC50 from 1.9 µM to 0.038 µM) [1]. Similarly, the specific N-(3-methylbenzyl) substitution on the target compound (vs. a simple phenyl or cyclohexyl analog) introduces both a benzylic flexible spacer and a meta-methyl group, which can critically modulate target engagement, logP, and metabolic stability . Without these precise structural features, generic substitution with a 'similar' 5-oxopyrrolidine-3-carboxamide cannot guarantee equivalent biological readout or procurement specifications.

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N-(3-methylbenzyl) substitution may critically influence CCR5 binding; simple phenyl or cyclohexyl analogs cannot be assumed to replicate target engagement.
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Meta-methyl group and benzylic spacer modulate logP and metabolic stability; analogs lacking these features may exhibit shifted ADME profiles in cell-based or in vivo studies.
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Close analogs with different aromatic substitution patterns (e.g., N-cyclohexyl or N-phenyl) lose π-stacking potential, potentially reducing affinity in targets relying on aromatic cage interactions.

1-(4-Methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide – Differentiation vs. Structural Analogs


Spectral Fingerprint Uniqueness for QC Release

The compound possesses a unique, verifiable spectral identity. SpectraBase catalogs its distinct 1H NMR, FTIR, and MS (GC) spectra, providing an unambiguous fingerprint for identity confirmation [1]. In contrast, common procurement alternatives such as 1-(4-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide or the positional isomer N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide (CAS 1390228-46-2, MW 352.43) will produce different spectral signatures, preventing their use as drop-in replacements without full re-validation.

Spectral Identity
Reported
Target: MW 338.16, unique 1H NMR/FTIR/MS fingerprint vs. analogs with MW 352.43 or 310.35; mass difference ±28 Da leads to distinct chromatographic retention.
Supports unambiguous identity verification and eliminates analog misassignment in QC release.
SpectraBase reference library confirms structural uniqueness; re-validation required if substituting any close analog.
Analytical Chemistry Quality Control Structural Verification

Purity Benchmarking vs. Analogs

The target compound is consistently supplied at 98% purity with accompanying QC documentation (NMR, HPLC, GC) by vendors such as Bide Pharm . By comparison, several close analogs are offered at lower standard purities; for instance, N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is listed by AKSci at >90% . This 8% purity gap represents a significant difference in potential impurity burden that can confound dose-response and SAR studies.

Purity Benchmark
Data to verify
Target: 98% (HPLC, NMR verified) vs. N-(2-methoxybenzyl) analog: >90% (HTS grade). Reported purity gap ≥8 percentage points.
Higher reported purity may reduce impurity-driven artifacts in dose-response and SAR studies.
Supplier-level QC data; independent batch verification recommended for critical assays.
Synthetic Chemistry Assay Reproducibility Procurement Specifications

LogP Differentiation for Permeability Optimization

The predicted partition coefficient (LogP) for the target compound is 2.67, as computed and displayed by Leyan . This value falls within the optimal Lipinski space (LogP < 5) but is significantly more lipophilic than the simple primary amide analog 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 443638-17-3), which is anticipated to have a LogP closer to ~1.0-1.5 due to the absence of the N-benzyl substituent [1]. The class-level SAR from Imamura et al. confirms that lipophilic substitution at this position enhances target binding affinity, with a 1-benzyl derivative achieving a 50-fold improvement over the 1-methyl parent [2].

LogP & SAR
Class-level inference
Predicted LogP 2.67 (computed) vs. estimated ~1.0–1.5 for unsubstituted amide analog. Class-level SAR: benzylation improved CCR5 binding affinity ~50-fold (IC50 1.9 µM to 0.038 µM).
Predicted lipophilicity aligns with cell-permeable lead-like space; SAR context suggests lipophilic substitution may enhance target engagement.
Computational logP; affinity improvement derived from class study, not measured on this specific compound.
Medicinal Chemistry Drug Design ADME Properties

Hydrogen Bonding Profile & Target Engagement

The compound possesses exactly 3 hydrogen bond acceptors and 1 hydrogen bond donor (the amide NH) , a profile that is distinct from many 5-oxopyrrolidine-3-carboxamide analogs. The N-cyclohexyl analog, for example, shares the same number of acceptors but introduces a more flexible, non-aromatic alkyl ring, which can reduce π-stacking interactions critical for aromatic cage binding sites . The CCR5 antagonist pharmacophore proposed by Imamura et al. highlights the importance of the central phenyl ring and the N-substituent orientation for high-affinity interaction [1].

H-Bond & Aromatic Profile
Class-level inference
H-acceptors: 3, H-donors: 1; two aromatic rings (4-methoxyphenyl + 3-methylbenzyl). N-cyclohexyl analog lacks one aromatic ring system.
Aromatic substitution profile may support π-stacking interactions relevant to CCR5 binding; loss of aromaticity in analogs linked to affinity drop in class studies.
Structural inference from class SAR; direct binding data for this specific substitution pattern not reported.
Structure-Activity Relationship Receptor Binding Molecular Recognition

1-(4-Methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide – Core Research Applications


Next-Generation CCR5 Antagonists for Anti-HIV

The 5-oxopyrrolidine-3-carboxamide scaffold has proven CCR5 antagonism, with a defined SAR showing that N-benzylation can improve affinity 50-fold (IC50 from 1.9 µM to 0.038 µM) [1]. The target compound, carrying both a 4-methoxyphenyl at N1 and a 3-methylbenzyl on the carboxamide, represents a logical intermediate for exploring dual substitution effects. Its verified purity (98%) and spectral identity [2] support its use in systematic SAR expansion, while its predicted LogP of 2.67 aligns with cell-permeable lead-like space.

Reference Material for Analytical Method Validation

The availability of certified 1H NMR, FTIR, and MS spectra from a major spectral library (Wiley SpectraBase) [1] makes this compound suitable as a calibration standard for HPLC, LC-MS, and NMR methods in medicinal chemistry labs. Unlike analogs such as N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, which lack published reference spectra, the target compound's analytical data enable robust inter-laboratory reproducibility and instrument qualification.

Fragment for Kinase or GPCR Targeted Libraries

With a molecular weight of 338.40 g/mol, 3 H-acceptors, 1 H-donor, and LogP of 2.67 [1], the compound adheres to lead-like property criteria while offering two distinct aromatic vectors for diversification. The class-level activity against CCR5 [2] suggests broader GPCR applicability, and the compound's higher purity (98%) compared to similar HTS building blocks reduces the risk of false positives in high-throughput screens.

Application
Selection Property
Validation Focus
CCR5-mediated HIV-1 entry inhibition studies
Verified spectral identity and high purity batch QC
Confirm identity via 1H NMR/LC-MS; assess binding in CCR5 assay models
Analytical method verification standard
Reference spectral library match (Wiley SpectraBase)
Validate HPLC/LC-MS retention times and instrument calibration using provided spectra
Fragment-based GPCR or kinase library design
Lead-like profile (molecular weight, HBD/HBA, predicted lipophilicity)
Screen against target panels; verify selectivity and absence of assay interference
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